2,4-Dihydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
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Overview
Description
2,4-Dihydroxy-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C17H18N2O6 and a molecular weight of 346.34 g/mol . It is known for its unique structure, which includes both hydroxyl and methoxy functional groups. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzoic acid hydrazide and 3,4,5-trimethoxybenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce the corresponding alcohols .
Scientific Research Applications
2,4-Dihydroxy-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s antiproliferative effects are thought to be due to its interaction with cellular pathways that regulate cell growth and division .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide: Similar in structure but with different substitution patterns on the benzene ring.
2,4-Dihydroxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide: Another closely related compound with variations in the position of the methoxy groups.
Uniqueness
2,4-Dihydroxy-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
362596-38-1 |
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Molecular Formula |
C17H18N2O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H18N2O6/c1-23-14-6-10(7-15(24-2)16(14)25-3)9-18-19-17(22)12-5-4-11(20)8-13(12)21/h4-9,20-21H,1-3H3,(H,19,22)/b18-9+ |
InChI Key |
KUZPMRVZYIYPML-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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